molecular formula C17H14N2O3S B2906884 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide CAS No. 892851-10-4

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide

Cat. No.: B2906884
CAS No.: 892851-10-4
M. Wt: 326.37
InChI Key: RLTMPRDMUUBCCD-UHFFFAOYSA-N
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Description

The compound N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide features a tricyclic framework incorporating oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms. This heterocyclic core is substituted with a 3-phenylpropanamide group at the 11-position.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16(7-6-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)23-17/h1-5,8-9H,6-7,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMPRDMUUBCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the phenylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituents, heteroatom arrangements, and physicochemical properties.

Structural Analogs with Modified Aromatic Substituents

  • N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide (CAS 892854-74-9) Key Differences: Replaces the 3-phenylpropanamide group with a 4-methoxybenzamide moiety. Molecular Formula: C₁₆H₁₂N₂O₄S (MW 328.34) .
  • 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene

    • Key Differences : Incorporates a hexaazatricyclic core with a 4-methoxyphenyl substituent.
    • Impact : Additional nitrogen atoms in the tricyclic system may enhance hydrogen-bonding capacity, while the methoxyphenyl group could improve lipophilicity .

Analogs with Extended Side Chains or Salts

  • N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS 1052537-38-8) Key Differences: Features a dimethylaminopropyl side chain and a dioxopyrrolidinyl-benzamide group, forming a hydrochloride salt. Impact: The charged hydrochloride salt improves aqueous solubility, while the extended side chain may enhance target selectivity or pharmacokinetic properties. Molecular Formula: C₂₄H₂₅ClN₄O₅S (MW 517.0) .

Heteroatom Variations in the Tricyclic Core

  • 7-Thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-12-one derivatives Key Differences: Replaces one oxygen atom with a sulfur (thia) and adds a ketone group.
  • 10-(3,4,5-Trimethoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-12-one

    • Key Differences : Substituted with a trimethoxyphenyl group, which is highly lipophilic and electron-rich.
    • Impact : The trimethoxy group may enhance membrane permeability or modulate interactions with aromatic π-systems in biological targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features
Target Compound Not explicitly provided Not provided 3-phenylpropanamide Dioxa-thia-aza tricyclic core
N-{...}-4-methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 4-methoxybenzamide Enhanced electron-donating capacity
N-[3-(dimethylamino)propyl]-N-{...}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride C₂₄H₂₅ClN₄O₅S 517.0 Dimethylaminopropyl, dioxopyrrolidinyl, HCl salt Improved solubility, extended side chain
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[...]dodeca-pentaene Not provided Not provided Hexaazatricyclic core, 4-methoxyphenyl High nitrogen content, lipophilic
10-(3,4,5-Trimethoxyphenyl)-7-thia-9,11-diazatricyclo[...]dodeca-trien-12-one Not provided Not provided Trimethoxyphenyl, ketone High lipophilicity, polar ketone group

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₅S₂
Molecular Weight383.4 g/mol
CAS Number1021215-22-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of multiple heteroatoms in its structure allows it to bind effectively to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways that may lead to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects : The compound has shown potential antimicrobial properties against various bacterial strains, indicating its role as a possible lead compound for antibiotic development.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Properties :
    • A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-436 breast cancer cells with an IC50 value of 15 µM .
  • Antimicrobial Activity :
    • Another research effort focused on the compound's antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound's interaction with poly(ADP-ribose) polymerase (PARP) could be a key factor in its anticancer efficacy by promoting DNA damage repair inhibition .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this tricyclic compound?

The synthesis involves sequential functionalization of the tricyclic core and requires precise control of reaction parameters. Critical steps include:

  • Core formation : Cyclization reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄ or CuI for cross-coupling .
  • Functionalization : Acetylation or sulfonylation at the 11-position using acetic anhydride or benzenesulfonyl chloride, respectively, in THF at 0–5°C to minimize side reactions .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity . Table 1 : Example Reaction Conditions
StepReagents/CatalystsSolventTemp. (°C)Yield (%)
Core formationPd(PPh₃)₄, K₂CO₃DMF8062
AcetylationAc₂O, DMAPTHF0–585

Q. Which analytical techniques are most effective for structural elucidation?

  • X-ray crystallography : Resolves the tricyclic framework and substituent geometry. SHELXL refinement (R-factor < 0.05) with data collected at 100 K .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thia-azatricyclic protons at δ 4.3–5.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calc. 456.1234, found 456.1237) .

Q. How can researchers assess the compound’s potential biological activity?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry. IC₅₀ values <10 µM suggest therapeutic potential .
  • Molecular docking : AutoDock Vina predicts binding affinity to biological targets (e.g., COX-2, ΔG ≈ -9.2 kcal/mol) .
  • Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) after 24-h exposure .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation?

  • Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity (DMF vs. DMSO) to identify optimal conditions .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., imine formation at 1650 cm⁻¹) .
  • Byproduct suppression : Add molecular sieves to absorb water in acetylation steps or use scavenger resins (e.g., QuadraSil™ AP) .

Q. How should researchers address discrepancies in spectral data during structural validation?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to resolve ambiguities in proton assignments .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., thia-azatricyclic ring puckering) .
  • Complementary techniques : Pair X-ray data with electron diffraction (MicroED) for nanocrystalline samples .

Q. What strategies enable the exploration of structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 3-phenyl with 4-fluorophenyl) and compare bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen-bond acceptors at the dioxa-thia moiety) .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; t₁/₂ >60 min indicates suitability for in vivo studies .

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